molecular formula C11H11N7O B3086442 4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline CAS No. 1159695-35-8

4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline

Cat. No.: B3086442
CAS No.: 1159695-35-8
M. Wt: 257.25 g/mol
InChI Key: YZYJJMAPBLKSKA-UHFFFAOYSA-N
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Description

4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a pyrazole ring, and a tetrazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline typically involves multi-step reactions starting from readily available precursorsThe final step involves the coupling of the pyrazole-tetrazole intermediate with 4-methoxyaniline under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and electrophiles such as halogens or sulfonyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline, while electrophilic substitution can introduce various functional groups onto the aniline ring .

Mechanism of Action

The mechanism of action of 4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell growth, proliferation, or apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and tetrazole derivatives, such as:

Uniqueness

What sets 4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methoxy-3-(5-pyrazol-1-yltetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O/c1-19-10-4-3-8(12)7-9(10)18-11(14-15-16-18)17-6-2-5-13-17/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYJJMAPBLKSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2C(=NN=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline
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4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline
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4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline
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4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline
Reactant of Route 5
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4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline
Reactant of Route 6
4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline

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